molecular formula C11H9ClO3 B13305245 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1340181-71-6

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13305245
CAS No.: 1340181-71-6
M. Wt: 224.64 g/mol
InChI Key: CLEHBHSOEOOJBV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with cyclobutanone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-oxocyclobutane-1-carboxylic acid
  • 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Comparison: Compared to similar compounds, 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

1340181-71-6

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4H,5-6H2,(H,14,15)

InChI Key

CLEHBHSOEOOJBV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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